N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-methoxy-1H-indole-2-carboxamide
Description
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Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-6-methoxy-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-26-16-3-2-13-10-18(21-17(13)11-16)19(23)20-14-4-7-22(8-5-14)15-6-9-27(24,25)12-15/h2-3,10-11,14-15,21H,4-9,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGAIZSVNXOYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCN(CC3)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that has drawn attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a unique structure that includes:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Indole moiety : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
- Tetrahydrothiophene unit : A five-membered ring containing sulfur, contributing to its chemical reactivity and biological interactions.
The molecular formula is , with a molecular weight of approximately 334.4 g/mol. The presence of functional groups such as amides and methoxy groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the tetrahydrothiophene unit.
- Coupling with the piperidine derivative.
- Introduction of the indole and carboxamide functionalities.
Optimizing reaction conditions—such as temperature, solvent choice, and catalyst selection—is crucial for achieving high yields and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that derivatives with indole scaffolds possess potent cytotoxic effects against various cancer cell lines, including pancreatic cancer cells (SUIT-2, Capan-1) with IC50 values ranging from 5.11 to 10.8 µM .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways by potentially interacting with the NF-κB signaling pathway. Such interactions could lead to reduced inflammation and possibly provide therapeutic benefits in conditions characterized by chronic inflammation .
Antiviral Activity
Compounds with similar structural features have demonstrated antiviral properties, indicating that this compound might also be effective against viral infections .
Case Studies and Research Findings
A summary of relevant studies is presented below:
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperidine-tetrahydrothiophene-dioxide core via nucleophilic substitution or cyclization.
- Step 2: Coupling the indole-2-carboxamide moiety using carbodiimide-based reagents (e.g., DCC or EDC) under inert conditions.
- Step 3: Methoxy group introduction via alkylation or protection/deprotection strategies.
Optimization focuses on temperature control (40–80°C), solvent selection (e.g., DMF for polar intermediates), and pH adjustment to minimize side reactions . Purity is validated by HPLC (>95%) and NMR .
Q. Which spectroscopic and chromatographic methods are used for structural characterization?
- NMR (¹H/¹³C): Assigns proton environments (e.g., indole NH at δ 10–12 ppm) and confirms stereochemistry.
- HPLC-MS: Verifies molecular weight (e.g., [M+H]+ peak) and purity.
- FT-IR: Identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹, sulfone S=O at ~1300 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
Initial screens suggest EZH2 inhibition (IC₅₀ < 1 µM) via histone methylation modulation and antiproliferative effects in cancer cell lines (e.g., Karpas-422 lymphoma). Activity is assayed using:
Advanced Research Questions
Q. How can synthetic yield and purity be improved for scalable production?
- DoE (Design of Experiments): Systematically vary temperature, solvent polarity, and catalyst loading.
- Continuous flow chemistry: Enhances reproducibility for piperidine-thiophene coupling .
- In-line analytics: Use PAT (Process Analytical Technology) to monitor intermediates in real-time .
Q. How to resolve contradictions in reported biological activity across studies?
- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time.
- Orthogonal validation: Confirm EZH2 binding via SPR (Surface Plasmon Resonance) alongside cellular assays .
- Meta-analysis: Compare data across studies using standardized metrics (e.g., EC₅₀ normalized to cell density) .
Q. What advanced structural analysis techniques elucidate its binding mode?
- X-ray crystallography (CCP4 suite): Co-crystallize with EZH2/PRC2 to resolve binding pocket interactions (e.g., sulfone-oxygen hydrogen bonds) .
- Cryo-EM: Study compound-induced conformational changes in large protein complexes .
- Molecular dynamics simulations: Predict stability of ligand-receptor complexes over 100-ns trajectories .
Q. How are pharmacokinetic properties (e.g., solubility, metabolic stability) evaluated?
Q. What strategies identify biological targets beyond EZH2?
Q. How to address stability issues in aqueous formulations?
- Forced degradation studies: Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions.
- Stabilizers: Add antioxidants (e.g., BHT) or cyclodextrins for encapsulation.
- Lyophilization: Develop a freeze-dried powder for long-term storage .
Q. What approaches guide structure-activity relationship (SAR) studies?
- Core modifications: Replace tetrahydrothiophene-dioxide with other sulfone-containing heterocycles.
- Side-chain diversification: Introduce halogens or electron-withdrawing groups on the indole ring.
- 3D-QSAR: Build CoMFA/CoMSIA models to predict activity of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
